4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, more commonly known as NU6140, is a small molecule originally developed as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK2. [] CDKs are crucial enzymes involved in cell cycle regulation, and their dysregulation is implicated in various diseases, particularly cancer. [, ] NU6140 has been extensively studied for its potential in cancer therapy and stem cell research. [, , ]
NU6140 was developed as part of research focused on CDK inhibitors due to the critical role of cyclin-dependent kinases in regulating cell cycle progression and transcription. It is classified as a selective CDK2 inhibitor, with additional effects on other CDKs, albeit with lower potency. The compound has been extensively studied for its effects on human embryonic stem cells and various carcinoma-derived cells, demonstrating significant antiproliferative activity against a range of cancer types, particularly in melanoma and cervical carcinoma cells .
The synthesis of NU6140 involves several key steps:
The yield from this synthesis process has been reported at approximately 48.1%, indicating a relatively efficient method for producing NU6140.
NU6140 has a complex molecular structure characterized by its purine base modified with specific functional groups that enhance its selectivity for CDK2.
Nuclear magnetic resonance spectroscopy has been utilized to confirm the structure of NU6140, revealing distinct chemical shifts corresponding to its various functional groups .
NU6140 primarily engages in inhibitory reactions against cyclin-dependent kinases:
The mechanism by which NU6140 exerts its effects involves:
NU6140 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and potential therapeutic formulations.
NU6140's applications extend primarily into cancer research and treatment:
X-ray crystallographic studies reveal that NU6140 binds the ATP-binding cleft of CDK2 through a network of hydrogen bonds and hydrophobic interactions (Figure 1). Key binding determinants include:
The binding stabilizes CDK2 in an inactive conformation characterized by a distorted activation loop (T-loop) and misaligned residues critical for cyclin A binding and substrate recognition. This structural perturbation specifically inhibits CDK2/cyclin A complexes (IC₅₀ = 0.41 μM) while exhibiting significantly reduced activity against CDK1/cyclin B (IC₅₀ = 6.6 μM) and CDK4/cyclin D (IC₅₀ = 5.5 μM) [2] [4] [6]. The selectivity originates from NU6140's optimal shape complementarity with the relatively smaller ATP-binding pocket of CDK2 compared to CDK1, as well as specific interactions with Leu83 – a residue not conserved across other CDKs [5] [8].
Beyond CDK2 inhibition, NU6140 demonstrates potent activity against Aurora kinases – serine/threonine kinases essential for mitotic progression. Biochemical profiling reveals a distinct inhibition pattern:
Table 1: Comparative Inhibition Profiles of NU6140
Kinase Target | IC₅₀ (μM) | Selectivity Ratio (vs. CDK2) | Cellular Function Impacted |
---|---|---|---|
CDK2/Cyclin A | 0.41 | 1.0 (Reference) | G1/S transition, S phase progression |
Aurora B | 0.035 | 11.7-fold more potent | Chromosome alignment, cytokinesis |
Aurora A | 0.067 | 6.1-fold more potent | Centrosome maturation, spindle assembly |
CDK1/Cyclin B | 6.6 | 16-fold less potent | G2/M transition |
CDK4/Cyclin D | 5.5 | 13.4-fold less potent | G1 phase progression |
Despite its design as a CDK2 inhibitor, NU6140 exhibits approximately 6-12 fold greater potency against Aurora B (IC₅₀ = 35 nM) and Aurora A (IC₅₀ = 67 nM) than against its primary target [2] [4] [6]. This unanticipated polypharmacology arises from structural similarities in the ATP-binding sites of these kinases, particularly the conservation of key hydrophobic regions that accommodate the cyclohexylmethoxy group of NU6140 [7]. The dual inhibition profile creates a synergistic anti-mitotic effect: CDK2 inhibition primarily induces G1/S arrest and suppresses transcription of survival genes, while Aurora kinase inhibition triggers G2/M arrest through defective chromosome segregation and spindle assembly checkpoint override [4] [6] [10].
NU6140 exploits the intrinsic flexibility of CDK2 through dynamic binding interactions:
Table 2: Structural Features of NU6140-CDK2 Binding
Binding Feature | Structural Element | Functional Consequence |
---|---|---|
H-bond to Leu83 | Hinge region | Anchors inhibitor backbone |
Water-mediated H-bond | Asp145 | Stabilizes activation loop conformation |
Hydrophobic enclosure | Cyclohexylmethoxy group | Exploits CDK2-specific pocket dimensions |
Glycine-rich loop closure | Residues 11-18 | Blocks ATP entry |
The conformational flexibility of CDK2 enables NU6140 to achieve selectivity despite high sequence homology among CDKs. Comparative structural analyses show that the Leu83 residue in CDK2 (conserved as Cys83 in CDK1 and Val101 in CDK4) creates a uniquely shaped hydrophobic pocket that optimally accommodates the inhibitor's cyclohexylmethoxy extension [5] [8]. Additionally, the distinct positioning of the catalytic helix αC in CDK2 permits deeper penetration of the benzamide group compared to CDK1, explaining the 16-fold selectivity differential [5]. These subtle but critical structural differences underscore why NU6140 serves as a valuable chemical probe for dissecting CDK2-specific functions in cellular systems.
The dual targeting of CDK2 and Aurora kinases positions NU6140 as a multi-functional anti-cancer agent. In cancer cells, this polypharmacology simultaneously disrupts cell cycle progression at multiple phases: CDK2 inhibition impairs DNA replication initiation and G1/S transition, while Aurora kinase inhibition induces catastrophic mitotic errors. This dual mechanism is particularly effective in p53-deficient cancers that rely heavily on CDK2-driven cell cycle progression and Aurora kinase-mediated mitotic fidelity [4] [10].
The molecular interactions translate to measurable biological effects:
Notably, embryonic stem cells exhibit heightened sensitivity to NU6140 compared to somatic cells, reflecting their dependence on CDK2 for maintaining pluripotency and abbreviated G1 phase [1] [9]. This differential sensitivity highlights the therapeutic window exploitable in cancer therapy, particularly for tumors exhibiting stem-like properties.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7